molecular formula C13H21NO4 B12849187 (S)-2-((tert-Butoxycarbonyl)amino)oct-7-ynoic acid

(S)-2-((tert-Butoxycarbonyl)amino)oct-7-ynoic acid

Cat. No.: B12849187
M. Wt: 255.31 g/mol
InChI Key: OXWDPIPZYWDVLG-JTQLQIEISA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)oct-7-ynoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and an alkyne functional group at the seventh carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)oct-7-ynoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

    Introduction of the Alkyne Group: The alkyne group is introduced through a coupling reaction, such as the Sonogashira coupling, using an appropriate alkyne and a palladium catalyst.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)oct-7-ynoic acid can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: The alkyne group can be reduced to form alkenes or alkanes using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, H2O2

    Reduction: H2/Pd, NaBH4, LiAlH4

    Substitution: TFA, HCl

Major Products Formed

    Oxidation: Diketones, carboxylic acids

    Reduction: Alkenes, alkanes

    Substitution: Free amino acid

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)oct-7-ynoic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)oct-7-ynoic acid depends on its specific application. In the context of enzyme inhibition, the compound may act by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. The alkyne group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-7-octynoic acid
  • (S)-2-((tert-Butoxycarbonyl)amino)hex-5-ynoic acid
  • (S)-2-((tert-Butoxycarbonyl)amino)dec-9-ynoic acid

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)oct-7-ynoic acid is unique due to the presence of both the Boc protecting group and the alkyne functional group. This combination of features allows for selective reactions and modifications, making it a versatile compound in synthetic chemistry and biochemical research.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]oct-7-ynoic acid

InChI

InChI=1S/C13H21NO4/c1-5-6-7-8-9-10(11(15)16)14-12(17)18-13(2,3)4/h1,10H,6-9H2,2-4H3,(H,14,17)(H,15,16)/t10-/m0/s1

InChI Key

OXWDPIPZYWDVLG-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCC#C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCC#C)C(=O)O

Origin of Product

United States

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